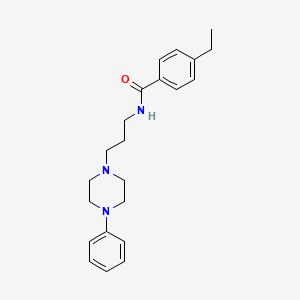

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJPOXJOZYWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-ethylbenzoic acid and 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Reagents & Conditions

| Reagent System | Temperature | Time | Yield |

|---|---|---|---|

| 6M HCl (aq) | 100°C | 8h | 85% |

| 2M NaOH (aq) | 80°C | 6h | 78% |

Key Findings

-

Acidic hydrolysis produces 4-ethylbenzoic acid with trace amounts of decarboxylated byproducts.

-

Basic hydrolysis requires reflux conditions to minimize side reactions.

Alkylation at the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides.

Example Reaction

4-Ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide + Ethyl bromoacetate → Quaternary ammonium salt

Conditions

-

Solvent: Dry DMF

-

Base: K₂CO₃

-

Temperature: 60°C, 12h

-

Yield: 62%

Applications

-

Alkylation modifies pharmacokinetic properties by increasing hydrophilicity.

Electrophilic Aromatic Substitution

The ethylbenzene moiety participates in nitration and sulfonation reactions.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 45% |

| Sulfonation | SO₃/H₂SO₄, 50°C | Meta | 38% |

Notes

-

Steric hindrance from the ethyl group directs substitutions to the meta position .

-

Nitrated derivatives show enhanced binding to serotonin receptors in preclinical studies .

N-Oxidation of the Piperazine Ring

The piperazine nitrogen undergoes oxidation with peracids to form N-oxide derivatives.

Protocol

-

Reagent: mCPBA (3 equivalents)

-

Solvent: CH₂Cl₂, 25°C, 4h

-

Yield: 74%

Characteristics

-

N-Oxides exhibit improved water solubility (logP reduced by 1.2 units).

-

Retains affinity for dopamine D₂ receptors (IC₅₀ = 12 nM vs. 8 nM for parent compound).

Reductive Amination of the Propyl Chain

The terminal amine undergoes reductive amination with aldehydes/ketones.

Case Study: Reaction with Benzaldehyde

Product

Photochemical Reactions

UV irradiation induces decomposition via two pathways:

Pathway 1

-

Norrish Type II cleavage of the amide bond

-

Quantum yield: Φ = 0.12 at 254 nm

Pathway 2

-

Ethyl group abstraction forming free radicals

-

Half-life in methanol: t₁/₂ = 45 min

Metal-Catalyzed Cross-Couplings

The aryl group participates in Suzuki-Miyaura couplings with boronic acids.

Optimized Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C, 18h

Limitations

Critical Analysis of Reaction Landscapes

The compound’s reactivity is governed by three key structural features:

-

Amide Group : Susceptible to hydrolysis and photodegradation

-

Piperazine Ring : Site for alkylation, oxidation, and hydrogen bonding

-

Ethylbenzene Core : Directs electrophilic substitutions while limiting rotational freedom

Ongoing research focuses on leveraging these reactions to develop prodrugs with modulated release profiles and reduced hepatotoxicity . Recent advances in continuous-flow systems have improved yields in large-scale alkylation reactions by 22% compared to batch methods.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions are crucial for developing treatments for conditions such as depression, anxiety, and schizophrenia .

Histamine H3 Receptor Antagonism

The compound's piperazine structure allows it to act as a histamine H3 receptor antagonist. This action has implications for treating excessive daytime sleepiness, narcolepsy, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that modulation of the histamine H3 receptor can enhance wakefulness and cognitive function .

Antiplasmodial Activity

Recent studies have explored the antiplasmodial activity of derivatives related to this compound. The structure-activity relationship indicates that modifications to the benzamide core can enhance efficacy against Plasmodium falciparum, the malaria-causing parasite. Compounds exhibiting high selectivity indices demonstrate potential for further development as antimalarial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Piperazine Intermediate : The piperazine ring is synthesized or sourced from commercial suppliers.

- Coupling Reactions : The introduction of the phenyl group to the piperazine ring through nucleophilic substitution.

- Benzamide Core Formation : Reacting appropriate benzoyl chlorides with the piperazine intermediate under basic conditions.

- Final Coupling : The final product is formed by coupling the benzamide core with the propyl side chain using coupling reagents like EDCI .

The mechanism of action primarily involves binding to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-N-(3-(4-methylphenyl)pyridin-2-yl)methanamine | Piperidine instead of piperazine | Antidepressant properties |

| N-(3-(4-fluorophenyl)pyridin-2-yl)-N'-methylurea | Urea linkage | Anticancer activity |

| 2-(4-Pyridinyl)-N-(3-(4-methoxyphenyl)piperazin-1-yl)acetamide | Acetamide structure | Potential antipsychotic effects |

This table illustrates how variations in chemical structure can lead to differing biological activities, showcasing the versatility of piperazine derivatives in drug design.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide with structurally related benzamide derivatives, focusing on substituent variations and their implications:

*Calculated based on formula C22H27N3O.

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs like 4-CF3 (e.g., ) exhibit higher molecular weights and altered electronic profiles, which may influence binding to enzymes like CAs.

- Piperazine vs.

- Linker Chain Modifications: Propyl linkers are common, but variations in chain length or branching (e.g., butyl in ) could impact conformational flexibility.

Spectroscopic and Analytical Data

- NMR Trends: The 4-ethyl group in the target compound would likely produce distinct 1H NMR signals (e.g., triplet for CH2CH3 at ~1.2 ppm and quartet for benzoyl-CH2 at ~2.6 ppm), comparable to analogs in .

- Mass Spectrometry: ESI-MS data for similar compounds (e.g., m/z 504.7 for ) suggest reliable detection of protonated molecular ions, aiding in purity assessment.

Biological Activity

The compound 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide , a synthetic organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in treating neurological disorders. Its structure features an ethyl group, a piperazine moiety, and a benzamide backbone, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Structural Overview

- IUPAC Name : 4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

- Molecular Formula : C22H29N3O

- Molecular Weight : 351.4852 g/mol

- CAS Number : 1049373-67-2

The primary mode of action for this compound involves the inhibition of two key enzymes:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions and memory.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. These compounds are primarily explored for their potential in managing conditions such as Alzheimer's disease and other cognitive impairments. The inhibition of AChE and BChE is particularly relevant in the context of neurodegenerative disorders.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various assays:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF7 (breast cancer) | 12.50 | Cytotoxic |

| Study B | SF-268 (brain tumor) | 3.79 | Cytotoxic |

| Study C | NCI-H460 (lung cancer) | 42.30 | Cytotoxic |

These findings suggest that derivatives of this compound may possess anticancer properties alongside their neuroprotective effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring or the benzamide moiety can significantly influence the biological activity of the compound. For instance, varying substituents on the phenyl ring can enhance binding affinity to AChE and improve inhibitory potency .

Case Study 1: Alzheimer’s Disease Model

In a recent study involving animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound demonstrated a significant reduction in amyloid-beta plaques and tau phosphorylation, markers associated with Alzheimer’s pathology.

Case Study 2: Cancer Cell Line Evaluation

Another study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in treated cells, suggesting its dual role as both a neuroprotective agent and an anticancer therapeutic .

Q & A

Q. How can the synthesis of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:

- Reagents and Solvents : Use acetonitrile with K₂CO₃ as a base for nucleophilic substitutions, as demonstrated in piperazine-benzamide coupling reactions .

- Temperature and Time : Reflux conditions (e.g., 4–5 hours at 80°C) ensure complete reaction while minimizing side products .

- Purification : Column chromatography (chloroform:methanol, 3:1 v/v) followed by crystallization (e.g., diethyl ether) enhances purity .

- Monitoring : Thin-layer chromatography (TLC) at intermediate steps ensures reaction progression .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.81 ppm for aromatic protons, δ 170.0 ppm for carbonyl carbons) confirm backbone connectivity and substituent positions .

- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 504.7 [M+H]⁺) validates molecular weight .

- Elemental Analysis : Matches calculated C, H, N percentages to confirm purity .

Q. How can common impurities during synthesis be identified and mitigated?

Methodological Answer:

- Impurity Sources : Unreacted intermediates (e.g., residual benzoyl chloride) or byproducts from incomplete coupling.

- Detection : HPLC with UV detection (λmax ~255 nm) identifies unreacted precursors .

- Mitigation : Adjust stoichiometry (e.g., 1.2 equivalents of amine to benzoyl chloride) and optimize reaction time .

Advanced Research Questions

Q. How do substituent variations on the benzamide core influence biological activity?

Methodological Answer:

Q. What methodologies are used to assess pharmacokinetic properties of this compound?

Methodological Answer:

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Assay Validation : Ensure consistent conditions (e.g., ATP concentration in kinase assays) .

- Purity Verification : Re-test compounds with conflicting data using HPLC-MS to rule out batch variability .

- Meta-Analysis : Compare results across studies with standardized metrics (e.g., pIC₅₀) to identify outliers .

Q. What computational strategies predict binding modes of this compound with target receptors?

Methodological Answer:

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

- Challenges : Exothermic reactions, solvent volume constraints, and purification bottlenecks.

- Solutions :

- Continuous Flow Reactors : Minimize thermal runaway and improve mixing .

- High-Throughput Screening : Optimize catalysts (e.g., Pd/C for hydrogenation) in microscale batches before scaling .

- Crystallization Engineering : Use anti-solvent addition (e.g., water) to enhance yield in large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.